molecular formula C11H20N4O2 B2967640 Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate CAS No. 2169218-50-0

Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate

Cat. No.: B2967640
CAS No.: 2169218-50-0
M. Wt: 240.307
InChI Key: ICGGKAHHAHNSBC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a tert-butyl group, an azidomethyl group, and a 3,3-dimethylazetidine-1-carboxylate moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate typically involves the following steps:

  • Azidation Reaction: The starting material, 2-(chloromethyl)-3,3-dimethylazetidine-1-carboxylate, undergoes an azidation reaction with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.

  • Protection of the Azide Group: The azide group is then protected using tert-butyl carbamate (Boc2O) in the presence of a base such as triethylamine (Et3N) to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:

  • Reduction: The azide group can be reduced to an amine using hydrogenation or other reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

  • Oxidation: The tert-butyl group can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or LiAlH4 in ether.

  • Substitution: Various nucleophiles such as alkyl halides in the presence of a base.

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products Formed:

  • Amine Derivatives: Reduction of the azide group yields amine derivatives.

  • Substitution Products: Nucleophilic substitution can produce a variety of substituted azetidines.

  • Oxidation Products: Oxidation of the tert-butyl group can lead to ketones or carboxylic acids.

Scientific Research Applications

Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound can be utilized in the production of advanced materials and chemical products.

Comparison with Similar Compounds

Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate and tert-butyl 2-(azidomethyl)piperidine-1-carboxylate. These compounds share structural similarities but differ in their ring size and substituents, leading to variations in their reactivity and applications.

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Properties

IUPAC Name

tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-10(2,3)17-9(16)15-7-11(4,5)8(15)6-13-14-12/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGGKAHHAHNSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1CN=[N+]=[N-])C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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